7-Hydroxy Granisetron-d3 Hydrochloride
Description
Deuteration of Granisetron (B54018) Precursors
The introduction of the deuterium (B1214612) atoms is a crucial step that is typically performed early in the synthetic sequence to ensure the stability of the label throughout the subsequent reactions.
The deuterium atoms in 7-Hydroxy Granisetron-d3 Hydrochloride are specifically located on the N-methyl group of the indazole ring. This targeted deuteration is achieved by utilizing a deuterated precursor for the indazole moiety. The synthesis begins with the preparation of 1-(methyl-d3)-1H-indazole-3-carboxylic acid. This is accomplished by alkylating 1H-indazole-3-carboxylic acid with a deuterated methylating agent. Studies on the N-alkylation of indazoles have shown that the reaction can yield a mixture of N-1 and N-2 isomers. However, the use of specific bases and solvents, such as sodium hydride in tetrahydrofuran, has been shown to favor the formation of the N-1 alkylated product, which is the desired isomer for Granisetron synthesis. nih.govgoogle.com
The key reagent for introducing the trideuteromethyl group is deuterated methyl iodide (CD₃I). This reagent is commercially available or can be synthesized by various methods, such as the reaction of deuterated methanol (B129727) with iodine and red phosphorus. cymitquimica.com The methylation of the indazole-3-carboxylic acid precursor with deuterated methyl iodide in the presence of a suitable base, such as sodium hydride, selectively forms the 1-(methyl-d3)-1H-indazole-3-carboxylic acid.
Hydroxylation Techniques for 7-Position Formation
The introduction of the hydroxyl group at the 7-position of the indazole ring is a key transformation in the synthesis of this metabolite. This can be achieved through both enzymatic and chemical approaches.
In vivo, 7-hydroxygranisetron (B160284) is a major metabolite of Granisetron, formed through the action of cytochrome P450 (CYP) enzymes in the liver. clearsynth.comlgcstandards.com Specifically, studies have indicated that CYP3A is the primary enzyme responsible for this hydroxylation reaction. clearsynth.comlgcstandards.com Biocatalytic approaches mimicking this natural process can be employed for the synthesis. This involves incubating a Granisetron-d3 precursor with human liver microsomes or recombinant CYP3A enzymes. These biocatalytic systems can provide high regioselectivity for the 7-position hydroxylation. nih.govnih.govnih.gov
While biocatalytic methods offer high selectivity, chemical synthesis provides an alternative route. The direct regioselective hydroxylation of the indazole ring at the 7-position can be challenging. However, synthetic strategies involving directed metalation or the use of specific protecting groups can achieve this transformation. A plausible synthetic route would involve the synthesis of 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid as a key intermediate. bldpharm.com This hydroxylated and deuterated indazole precursor can then be coupled with the second key fragment, endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, to form the final compound. The coupling reaction is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a peptide coupling agent, followed by reaction with the amine. lgcstandards.comnih.gov
Table 1: Proposed Synthetic Steps for this compound
| Step | Reaction | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Deuteromethylation | 1H-Indazole-3-carboxylic acid, Deuterated methyl iodide (CD₃I), Sodium Hydride (NaH), Tetrahydrofuran (THF) | 1-(methyl-d3)-1H-indazole-3-carboxylic acid |
| 2 | Hydroxylation (Chemical) | 1-(methyl-d3)-1H-indazole-3-carboxylic acid, Oxidizing agent | 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid |
| 3 | Amide Coupling | 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid, endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, Coupling agent (e.g., HATU, DCC) or conversion to acid chloride (SOCl₂) | 7-Hydroxy Granisetron-d3 |
| 4 | Salt Formation | 7-Hydroxy Granisetron-d3, Hydrochloric acid (HCl) | This compound |
This table presents a proposed synthetic pathway and alternative reagents and conditions may be applicable.
Analytical Assessment of Isotopic Purity and Identity
The final synthesized compound must be rigorously analyzed to confirm its chemical structure, purity, and isotopic enrichment.
High-performance liquid chromatography (HPLC) is commonly used to determine the chemical purity of the final product. nih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for confirming the identity and assessing the isotopic purity.
High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the compound, which will be higher than the non-deuterated analogue due to the presence of three deuterium atoms. rsc.org The mass spectrum will show a characteristic isotopic cluster that can be used to calculate the percentage of isotopic enrichment.
The combination of these analytical techniques ensures that the synthesized this compound meets the required specifications for its use as a reliable internal standard in quantitative bioanalytical assays.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C₁₈H₂₂D₃ClN₄O₂ |
|---|---|
Molecular Weight |
367.89 |
Synonyms |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide-d3 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Analytical Assessment of Isotopic Purity and Identity
High-Performance Liquid Chromatography (HPLC) for Purity Assurance
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of 7-Hydroxy Granisetron-d3 Hydrochloride. This method separates the compound of interest from any potential impurities, degradation products, or synthetic by-products.
A typical HPLC method for the analysis of granisetron (B54018) and its derivatives, including the 7-hydroxy metabolite, involves reversed-phase chromatography. nih.govrsc.org In this approach, a non-polar stationary phase (often a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A variety of HPLC methods have been developed and validated for the analysis of granisetron and its metabolites. nih.govrsc.orgmedchemexpress.com For instance, a method for the simultaneous determination of granisetron and 7-hydroxy granisetron in human plasma utilizes an Xselect HSS T3 analytical column with a mobile phase consisting of 20% acetonitrile (B52724) in water containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4), delivered in an isocratic mode. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, such as 301 nm or 305 nm. rsc.orgmedchemexpress.com
The purity of a specific batch of this compound, as determined by HPLC, can be exceptionally high. For example, a certificate of analysis for one batch reported an HPLC purity of 99.75% at a detection wavelength of 235 nm. lgcstandards.com This high level of purity is essential for its use as a reference standard.
Table 1: Representative HPLC Purity Data for this compound
| Parameter | Specification | Result |
| Purity (HPLC) | >95% | 99.75% (at 235 nm) lgcstandards.com |
This table presents example data from a certificate of analysis and is for illustrative purposes.
Mass Spectrometry for Isotopic Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and isotopic composition of this compound. It provides definitive evidence of the successful incorporation of the deuterium (B1214612) atoms and allows for the quantification of isotopic purity.
When coupled with liquid chromatography (LC-MS or LC-MS/MS), this technique offers both separation and highly specific detection. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is often employed. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly selective detection method minimizes interference from other components in the sample matrix.
The use of a stable isotopically labeled internal standard, such as this compound, is a gold standard in quantitative LC-MS/MS assays. nih.gov The internal standard is added to the sample at a known concentration and co-elutes with the unlabeled analyte. Since the internal standard has nearly identical physicochemical properties to the analyte but a different mass, it can be used to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
The isotopic purity of this compound can be precisely determined by examining the mass distribution of the molecular ion cluster. A certificate of analysis for a representative batch showed an isotopic purity of greater than 99.9%, with the d3 species being the most abundant. lgcstandards.com
Table 2: Example Isotopic Purity Data for this compound
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.01% lgcstandards.com |
| d1 | 0.05% lgcstandards.com |
| d2 | 0.00% lgcstandards.com |
| d3 | 99.94% lgcstandards.com |
This table illustrates the typical isotopic distribution for a highly enriched sample of this compound, based on data from a certificate of analysis.
Metabolic Fate of Granisetron: A Deep Dive into the Formation of 7-Hydroxy Granisetron
The biotransformation of granisetron, a potent 5-HT3 receptor antagonist, is a complex process primarily occurring in the liver. This article focuses on the specific metabolic pathways and enzymatic reactions that lead to the formation of its major metabolite, 7-hydroxy granisetron. Understanding these pathways is crucial for characterizing the drug's pharmacokinetic profile. The deuterated form, this compound, serves as a stable isotope-labeled internal standard for precise quantification in research and analytical studies. theclinivex.comclearsynth.com
Metabolic Pathways and Enzymology of Granisetron Biotransformation Leading to 7 Hydroxy Granisetron
The metabolism of granisetron (B54018) is predominantly hepatic and involves several key enzymatic reactions. The primary transformation routes result in the formation of two main products: 7-hydroxy granisetron and 9'-desmethyl granisetron. nih.govnih.gov
Granisetron undergoes two major metabolic transformations: aromatic ring oxidation and N-demethylation. nih.govnih.gov
Aromatic Ring Oxidation: This is the principal metabolic pathway for granisetron. The oxidation of the indazole ring leads to the formation of 7-hydroxy granisetron. nih.govresearchgate.net At clinically relevant concentrations, the 7-hydroxy metabolite is the predominant product found. nih.govnih.gov
N-Demethylation: A secondary, less prominent pathway involves the removal of a methyl group from the nitrogen on the azabicyclic ring, resulting in the formation of 9'-desmethyl granisetron. nih.govingentaconnect.com
Studies have shown significant inter-individual variability in the rates of these metabolic processes, with the formation of the 7-hydroxy metabolite varying over 100-fold among different human liver samples investigated. nih.govnih.gov
The biotransformation of granisetron is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Specific isoforms have been identified as being primarily responsible for its metabolism.
Research has conclusively identified Cytochrome P450 1A1 (CYP1A1) as the main enzyme responsible for the 7-hydroxylation of granisetron. nih.govresearchgate.net In vitro studies using human liver microsomes and expressed human CYPs demonstrated that 7-hydroxygranisetron (B160284) was produced almost exclusively by CYP1A1. nih.govingentaconnect.com
Further evidence supporting the role of CYP1A1 includes:
Strong Correlation: Granisetron 7-hydroxylase activity showed a strong correlation with benzo[a]pyrene (B130552) 3-hydroxylase activity (a known CYP1A1-mediated reaction), but not with testosterone 6β-hydroxylase activity (a marker for CYP3A4). nih.gov
Antibody Inhibition: An anti-human CYP1A1 antibody was found to completely inhibit the 7-hydroxylation of granisetron in human liver microsomes. nih.govingentaconnect.com This highlights the substantial contribution of CYP1A1 to the metabolism of this drug. researchgate.net
The involvement of CYP3A4 is supported by several findings:
Inhibitor Studies: Both the 7-hydroxylation and 9'-desmethylation pathways were found to be highly sensitive to inhibition by ketoconazole (B1673606), a known inhibitor of CYP3A enzymes. nih.govnih.gov
Correlation Data: Granisetron 9'-demethylase activity correlated significantly with testosterone 6β-hydroxylase activity, a marker for CYP3A4. nih.gov
Antibody Inhibition: An anti-human CYP3A4 antibody was shown to inhibit the 9'-demethylase activity, confirming its role in this specific metabolic route. nih.govingentaconnect.com
To predict the in vivo behavior of granisetron, its metabolic stability has been assessed using various in vitro models, including intact hepatocytes and subcellular liver microsomes. thermofisher.comnuvisan.com These models allow for the determination of key pharmacokinetic parameters like intrinsic clearance.
Hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes, are considered a gold standard for in vitro metabolism studies. thermofisher.comevotec.com Studies using primary human hepatocytes have been employed to determine the intrinsic clearance of granisetron. nih.gov Enzyme kinetics for granisetron-7-hydroxylation in primary human hepatocytes indicated biphasic Michaelis-Menten kinetics. nih.gov
Table 1: Enzyme Kinetics of Granisetron 7-Hydroxylation in Primary Human Hepatocytes
| Parameter | Value |
|---|---|
| Vmax | 0.3 pmol/(min× million cells) |
| Km | 5.5 μM |
Data sourced from studies on primary human hepatocytes. nih.gov
Human liver microsomes, which are enriched with CYP enzymes, are frequently used to study the kinetics of drug metabolism. bioivt.com Kinetic studies of granisetron metabolism in human liver microsomes have revealed the involvement of at least two enzymes in the 7-hydroxylation pathway. nih.govnih.gov One of these is a high-affinity component, while a single, low-affinity enzyme is responsible for 9'-desmethylation. nih.gov
Table 2: Enzyme Kinetic Parameters of Granisetron Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme Component | Km Value |
|---|---|---|
| 7-Hydroxylation | High Affinity | 4 µM |
| 9'-Desmethylation | Low Affinity | N/A |
Data derived from investigations using human liver microsomes. nih.govnih.gov
An in-depth examination of the metabolic processes leading to the formation of 7-Hydroxy Granisetron reveals complex enzymatic interactions and significant variability. This article focuses on the biotransformation of granisetron, with a specific lens on the kinetic isotope effects, enzymatic activity differences, and the mechanisms of enzyme inhibition and induction that are central to its metabolism.
Advanced Bioanalytical Methodologies for Research Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. The ideal internal standard is a stable isotope-labeled analog of the analyte, as it shares very similar physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. lumiprobe.com 7-Hydroxy Granisetron-d3 Hydrochloride serves as a stable isotope-labeled internal standard for the quantification of 7-Hydroxy Granisetron (B54018). nih.govelsevierpure.com The incorporation of deuterium (B1214612) atoms (d3) results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical behavior remains nearly identical, ensuring accurate and precise quantification. nih.govelsevierpure.com
The development and validation of LC-MS/MS methods are governed by stringent protocols to ensure the reliability and reproducibility of the analytical data. nih.govelsevierpure.com Validation parameters typically include linearity, accuracy, precision, selectivity, sensitivity, matrix effect, and stability. nih.govnih.gov For instance, a validated method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine demonstrated linearity over specific concentration ranges. nih.govelsevierpure.com The accuracy of such methods is often expected to be greater than 85%, with a precision, measured by the coefficient of variation, of less than 15%. nih.govnih.govresearchgate.net
The following table outlines the typical linear concentration ranges for a validated LC-MS/MS assay:
| Analyte | Matrix | Linear Range (ng/mL) |
| Granisetron | Human Plasma | 0.5 - 100 |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 |
| Granisetron | Human Urine | 2 - 2000 |
| 7-Hydroxy Granisetron | Human Urine | 2 - 1000 |
This data is illustrative of typical validated assay ranges. nih.govelsevierpure.com
The chromatographic separation is a critical component of the LC-MS/MS method. The choice of the analytical column and mobile phase is optimized to achieve good peak shape, resolution, and a short run time. A commonly used column for the analysis of granisetron and its metabolites is the Xselect HSS T3 column. nih.govelsevierpure.com This column is known for its high-strength silica particles, which provide excellent stability and performance. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) and formic acid to control the pH and improve ionization. nih.govelsevierpure.com An isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently employed for this type of analysis. nih.govelsevierpure.com
The mass spectrometer is responsible for the detection and quantification of the analytes. Positive electrospray ionization (ESI) is a commonly used ionization technique for compounds like granisetron and its metabolites, as it efficiently produces protonated molecular ions [M+H]+. nih.govnih.govelsevierpure.com The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. scirp.org This process significantly reduces background noise and interferences.
Below is a table of representative MRM transitions for the analytes and their internal standards:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138 |
| 7-Hydroxy Granisetron | Not specified in search results | Not specified in search results |
| Granisetron-d3 (IS) | Not specified in search results | Not specified in search results |
| 7-Hydroxy Granisetron-d3 (IS) | Not specified in search results | Not specified in search results |
Biological matrices such as plasma and urine are complex and require a sample preparation step to remove interferences and concentrate the analytes before LC-MS/MS analysis. ijpsjournal.com Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comorientjchem.org Protein precipitation is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. americanpharmaceuticalreview.com Solid-phase extraction is a more selective technique that uses a solid sorbent to retain the analytes of interest while interferences are washed away. researchgate.netijpsjournal.com The choice of sample preparation technique depends on the required level of cleanliness, the nature of the analyte, and the biological matrix. ijpsjournal.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. googleapis.comnih.gov The development of a UPLC-MS/MS method for granisetron and its metabolites involves optimizing chromatographic conditions to take advantage of the increased efficiency. googleapis.comsemanticscholar.org This often includes the use of a C18 column and a mobile phase consisting of an ammonium acetate buffer and acetonitrile in a gradient elution mode. googleapis.com The shorter run times offered by UPLC-MS/MS are particularly advantageous in high-throughput environments, such as in pharmacokinetic studies. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) with Alternative Detection Modalities
While mass spectrometry is a primary tool, alternative HPLC detection methods offer unique advantages in terms of selectivity and sensitivity for specific analytes.
Fluorescence Detection in Conjunction with Electrochemical Detection
A highly selective and sensitive high-performance liquid chromatographic (HPLC) method has been developed for the concurrent determination of granisetron and its primary active metabolite, 7-hydroxygranisetron (B160284) (7OH-G), in human plasma. nih.govnottingham.edu.my This methodology utilizes a strategic combination of fluorescence and electrochemical detectors placed in series, capitalizing on the distinct properties of each molecule.
The method involves an initial solid-phase extraction to isolate granisetron, 7OH-G, and their respective internal standards from the plasma matrix. nih.govnottingham.edu.my Following extraction, the separation is achieved using a reversed-phase ion-pair chromatographic technique on an octyl silica column. nih.gov The key to this dual-detection system is the differential response of the parent drug and its metabolite. Granisetron is quantified using a fluorescence detector, while the 7-hydroxy metabolite is measured by an electrochemical detector. nih.govnottingham.edu.my
This approach provides excellent sensitivity, with limits of quantification (LOQ) established at 0.1 ng/mL for granisetron and 0.25 ng/mL for 7OH-G using a 1 mL plasma sample. nih.govresearchgate.net The method has demonstrated high precision and accuracy, with values within 13% across a linear range of 0.1 to 50 ng/mL for both compounds. nih.govresearchgate.net Another study utilizing fluorescence detection after a methylation pretreatment for the metabolite reported determination ranges of 0.2-100 ng/ml for granisetron and 0.1-50 ng/ml for 7-hydroxygranisetron. nih.gov
Table 1: HPLC Dual-Detection Method Parameters
| Parameter | Value |
|---|---|
| Analyte | 7-Hydroxygranisetron (7OH-G) |
| Detection Method | Electrochemical |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Linear Range | 0.1 to 50 ng/mL |
| Precision and Accuracy | Within 13% |
| Analyte | Granisetron |
| Detection Method | Fluorescence |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Linear Range | 0.1 to 50 ng/mL |
| Precision and Accuracy | Within 13% |
Strategies for Overcoming Matrix Effects and Ionization Suppression in Mass Spectrometry
Matrix effects, including ion suppression or enhancement, are significant challenges in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net These phenomena occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, potentially compromising the accuracy, precision, and sensitivity of the assay. chromatographyonline.com
A primary and highly effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as "this compound". nih.govelsevierpure.com An ideal SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing. Because the SIL-IS and the analyte have nearly identical physicochemical properties, any signal suppression or enhancement caused by the matrix will affect both compounds proportionally, ensuring the ratio of their responses remains constant.
In the development of a sensitive LC-tandem mass spectrometric method for granisetron and 7-hydroxy granisetron, respective stable isotopically labeled internal standards were employed. nih.govelsevierpure.com This study found that with the use of these internal standards, no significant matrix effects were observed in either plasma or urine samples. nih.govelsevierpure.com
Other strategies to overcome matrix effects include:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are employed to remove interfering matrix components such as proteins and phospholipids before analysis. sepscience.com
Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation between the analyte and interfering matrix components is critical. Modifying the mobile phase or using a different column can shift the retention time of the analyte away from regions of significant ion suppression. amazonaws.com
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach is limited by the method's sensitivity.
Quality Control and Validation Criteria for Research Analytical Methods
For a bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation to ensure it meets specific performance criteria. The validation process for methods quantifying "this compound" and related analytes adheres to guidelines set by regulatory bodies.
Key validation parameters include:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.gov In one validated method for granisetron, specificity was confirmed by the absence of interfering peaks from excipients at the analyte's retention time.
Linearity: The analytical procedure must demonstrate its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For instance, a method for granisetron and 7-hydroxy granisetron was linear from 0.5-100 ng/mL and 0.1-100 ng/mL in plasma, respectively. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements. For a validated LC-MS/MS method, accuracies were greater than 85%, and precision, expressed as the coefficient of variation, was less than 10%. nih.govelsevierpure.com
Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. rasayanjournal.co.in A developed HPLC method determined the LOQ for granisetron hydrochloride to be 0.4553 µg/mL. rasayanjournal.co.in
Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). nih.gov
Table 2: Typical Validation Parameters for Granisetron Bioanalytical Methods
| Parameter | Criteria/Example Result | Source |
|---|---|---|
| Linearity (Plasma) | 0.1 - 100 ng/mL | nih.gov |
| Accuracy | >85% | nih.govelsevierpure.com |
| Precision (CV%) | <10% | nih.govelsevierpure.com |
| Specificity | No interference from matrix components | |
| Stability | Stable under various storage conditions | nih.gov |
Pharmacokinetic and Metabolic Tracers in Preclinical and in Vitro Research Models
Application in Non-Clinical Bioavailability and Bioequivalence Studies
In non-clinical bioavailability (BA) and bioequivalence (BE) studies, the primary goal is to determine the rate and extent to which an active substance is absorbed and becomes available at the site of action. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.com
7-Hydroxy Granisetron-d3 Hydrochloride is employed as an internal standard for the quantification of the metabolite 7-Hydroxy Granisetron (B54018). Granisetron itself has a reported oral bioavailability of approximately 60% due to significant first-pass hepatic metabolism. nih.gov Accurately measuring its primary metabolites, like 7-Hydroxy Granisetron, is crucial for building a complete pharmacokinetic profile.
The key advantage of using a SIL internal standard is its ability to compensate for variations during sample preparation and analysis. texilajournal.com Because 7-Hydroxy Granisetron-d3 is chemically identical to the analyte (7-Hydroxy Granisetron), it exhibits nearly the same behavior during extraction, chromatography, and ionization in the mass spectrometer. kcasbio.com This co-eluting property normalizes for matrix effects—ion suppression or enhancement caused by other molecules in the biological sample—which is a major source of variability and potential inaccuracy in bioanalytical methods. kcasbio.com By normalizing the response of the analyte to that of the known, constant concentration of the SIL internal standard, a highly accurate and precise measurement can be achieved.
Table 1: Illustrative Comparison of Analyte Quantification with and without a Deuterated Internal Standard
| Parameter | Without SIL Internal Standard (Surrogate IS) | With SIL Internal Standard (7-Hydroxy Granisetron-d3) | Scientific Rationale |
| Analyte Recovery | Variable (e.g., 75-95%) | Normalized to 100% | The SIL-IS experiences the same extraction losses as the analyte, correcting for variability. |
| Matrix Effect | High potential for ion suppression/enhancement, leading to inaccurate results. | Minimal impact on final result. | The SIL-IS co-elutes and experiences the same matrix effects, normalizing the analyte's signal. kcasbio.com |
| Assay Precision (%CV) | Higher (e.g., >15%) | Lower (e.g., <5%) | Reduced variability leads to greater reproducibility and confidence in the data. texilajournal.com |
| Regulatory Acceptance | May face scrutiny or rejection, especially from agencies like the EMA. kcasbio.com | High, considered the benchmark for LC-MS/MS assays. kcasbio.com | Ensures data is robust, reliable, and meets international standards for bioanalysis. |
Investigating Absorption, Distribution, Metabolism, and Excretion (ADME) Kinetics in Research Models
ADME studies are essential for understanding the journey of a drug and its metabolites through a biological system. nih.govsrce.hr Isotope labeling is a cornerstone of modern ADME research, providing the sensitivity and specificity needed to track compounds in complex biological matrices like blood, plasma, and tissues. nih.govchemicalsknowledgehub.com
Table 2: Key Data Points from a Preclinical ADME Study Utilizing a Labeled Metabolite Standard
| ADME Parameter | Data Generated for 7-Hydroxy Granisetron | Role of this compound |
| Absorption | Rate and extent of metabolite appearance in circulation post-parent drug administration. | Enables accurate quantification of the metabolite in plasma/blood samples. |
| Distribution | Concentration of the metabolite in various tissues (e.g., liver, kidney, brain) at different time points. | Serves as the internal standard for quantifying metabolite levels in tissue homogenates. |
| Metabolism | Rate of formation from the parent drug (Granisetron) and potential further metabolism. | Provides the reference standard for accurately measuring the metabolite's concentration, allowing calculation of formation kinetics. |
| Excretion | Percentage of the metabolite excreted in urine and feces over time. | Used to precisely quantify the amount of metabolite in collected urine and feces, enabling mass balance calculations. chemicalsknowledgehub.com |
Assessment of Metabolic Drug-Drug Interactions in Controlled Research Settings
Drug-drug interactions (DDIs) represent a significant concern in medicine, often occurring when one drug alters the metabolism of another. nih.gov Many DDIs involve the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs, including Granisetron. nih.gov In vitro studies using human liver microsomes or hepatocytes are standard preclinical models for assessing DDI potential. srce.hrnih.gov
In this context, this compound is used to investigate whether co-administered drugs can affect the metabolic pathway leading from Granisetron to its 7-hydroxy metabolite. In a typical in vitro experiment, Granisetron is incubated with human liver microsomes (which contain CYP enzymes) in the presence and absence of a potential interacting drug (the "perpetrator"). nih.gov At various time points, the reaction is stopped, and the amount of 7-Hydroxy Granisetron formed is measured.
To ensure the accuracy of this measurement, 7-Hydroxy Granisetron-d3 is added to the samples as an internal standard. nih.gov This allows for precise quantification of the metabolite, free from the interference of the complex microsomal matrix. researchgate.net A significant decrease in the formation of 7-Hydroxy Granisetron in the presence of the perpetrator drug would suggest inhibition of the responsible enzyme, while a significant increase would suggest induction. Such findings are critical for predicting potential DDIs in a clinical setting. nih.gov
Table 3: Hypothetical In Vitro DDI Study Results for Granisetron Metabolism
| Experimental Condition | Perpetrator Drug | Concentration of 7-Hydroxy Granisetron Formed (ng/mL) | Interpretation |
| Control | None | 150.2 | Baseline metabolic rate. |
| Test 1 | Drug X (Known CYP3A4 Inhibitor) | 25.8 | Strong inhibition of the metabolic pathway. nih.gov |
| Test 2 | Drug Y (Known CYP1A2 Inducer) | 145.5 | No significant impact on this specific pathway. |
| Test 3 | Drug Z (Unknown) | 78.1 | Moderate inhibition of the metabolic pathway. |
| Note: Quantification in all conditions relies on the use of 7-Hydroxy Granisetron-d3 as an internal standard for LC-MS/MS analysis. |
Use in Long-Term Metabolic Studies to Track Compound Fate
Long-term metabolic studies in animal models are conducted to understand the disposition of a drug and its metabolites following chronic administration. These studies are important for identifying potential accumulation in tissues or shifts in metabolic pathways over time. Stable isotopes like deuterium (B1214612) are highly advantageous for such long-term studies because they are non-radioactive, eliminating concerns associated with handling and disposal of radioactive materials. researchgate.net
In a long-term study investigating Granisetron, the focus would be on the profiles of the parent drug and its major metabolites, including 7-Hydroxy Granisetron, after repeated dosing. This compound would be the designated internal standard for the quantitative analysis of the 7-hydroxy metabolite in samples collected over weeks or months.
The use of a robust and reliable internal standard is paramount in these extended studies. It ensures that data generated on day 1 is directly comparable to data from day 90, providing a true picture of the metabolite's pharmacokinetics over time. This allows researchers to confidently determine if the metabolite reaches a steady-state concentration, if it accumulates in certain tissues, or if chronic dosing of the parent drug induces or inhibits its own metabolism, thereby altering the metabolite-to-parent drug ratio over time. juniperpublishers.com
Table 4: Example of a Sampling Schedule in a 28-Day Long-Term Metabolic Study
| Study Day | Sample Type | Analyte(s) | Role of 7-Hydroxy Granisetron-d3 |
| Day 1 | Plasma, Urine, Feces | Granisetron, 7-Hydroxy Granisetron | Internal standard for quantifying the metabolite to establish single-dose pharmacokinetics. |
| Day 7 | Plasma | Granisetron, 7-Hydroxy Granisetron | Internal standard for assessing metabolite levels as steady-state is approached. |
| Day 14 | Plasma | Granisetron, 7-Hydroxy Granisetron | Internal standard for confirming steady-state concentrations of the metabolite. |
| Day 28 | Plasma, Urine, Feces, Tissues | Granisetron, 7-Hydroxy Granisetron | Internal standard for quantifying terminal-phase metabolite levels in all matrices to assess for accumulation. |
Perturbative Isotope Labeling Approaches for Metabolic Flux Analysis in Animal Models
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov It typically involves administering a substrate labeled with a stable isotope (like ¹³C-glucose) and then measuring the incorporation of the isotope label into downstream metabolites. creative-proteomics.commdpi.com This allows researchers to trace metabolic pathways and understand how they are altered by disease or drug treatment. nih.govnih.gov
While 7-Hydroxy Granisetron-d3 itself is not the primary tracer administered to the animal model in a typical MFA experiment, it plays a crucial analytical role. For instance, a study might aim to understand how different nutrient sources contribute to the metabolic pool that supports drug detoxification pathways, including the one that metabolizes Granisetron. In such a scenario, an animal model could be fed a diet containing a ¹³C-labeled nutrient.
After administration of Granisetron, the 7-Hydroxy Granisetron metabolite that is formed may incorporate the ¹³C label. To accurately measure the amount of this newly synthesized, ¹³C-labeled metabolite and compare it to the unlabeled pool, a reliable internal standard is required for the mass spectrometry analysis. 7-Hydroxy Granisetron-d3 serves as the ideal internal standard in this application. Its distinct mass (due to the +3 Da shift from deuterium) allows it to be easily differentiated from both the unlabeled (M+0) and the ¹³C-labeled (e.g., M+1, M+2, etc.) metabolite, ensuring precise quantification of the metabolic flux into this specific biotransformation pathway. nih.govyoutube.com
Table 5: Labeled Species in a Hypothetical Metabolic Flux Experiment
| Compound | Label Type | Role in Experiment | Method of Detection |
| Glucose | ¹³C (Carbon-13) | Tracer Substrate: Administered to the animal model to trace carbon flow through metabolic pathways. | Mass Spectrometry |
| 7-Hydroxy Granisetron | ¹³C (Carbon-13) | Metabolic Product: Formed in vivo; its ¹³C enrichment indicates the flux from the tracer substrate. mdpi.com | Mass Spectrometry |
| 7-Hydroxy Granisetron | Unlabeled (¹²C) | Metabolic Product: Formed in vivo from unlabeled endogenous sources. | Mass Spectrometry |
| 7-Hydroxy Granisetron-d3 | d3 (Deuterium) | Internal Standard: Added to samples post-collection for accurate quantification of all other metabolite forms. | Mass Spectrometry |
Mechanistic Research Applications of Granisetron Metabolites and Deuterated Analogs
Probing the Activity and Specificity of Drug-Metabolizing Enzymes in Vitro
In vitro studies using human liver microsomes are essential for identifying the specific enzymes responsible for a drug's metabolism. For granisetron (B54018), these studies have revealed that its metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The formation of the major metabolite, 7-hydroxygranisetron (B160284), and the minor metabolite, 9'-desmethylgranisetron, is catalyzed by different CYP isoforms, allowing researchers to use these reactions to probe the activity and specificity of individual enzymes. nih.govnih.gov
Research has demonstrated that 7-hydroxylation is the main metabolic pathway for granisetron. nih.gov Studies using expressed human CYPs and anti-CYP antibodies have conclusively identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of granisetron. nih.gov In fact, the formation of 7-hydroxygranisetron is now considered a representative marker for CYP1A1 enzyme activity in research settings, particularly in primary human hepatocytes (PHH), which are the gold standard for in vitro metabolic studies. nih.gov
Conversely, the 9'-demethylation pathway is predominantly catalyzed by the CYP3A subfamily, particularly CYP3A4. nih.govnih.gov The distinct enzymatic pathways for these two metabolites allow researchers to assess the activity of CYP1A1 and CYP3A4 simultaneously when studying drug interactions or metabolic phenotypes.
In these in vitro assays, 7-Hydroxy Granisetron-d3 Hydrochloride is an indispensable tool. As a stable isotope-labeled internal standard, it is used in mass spectrometry-based quantification to ensure the accuracy and precision of measurements of the enzymatically formed 7-hydroxygranisetron.
Table 1: Key Enzymes in Granisetron Metabolism
| Metabolite | Primary Enzyme(s) | Research Application | Citations |
|---|---|---|---|
| 7-Hydroxygranisetron | CYP1A1 | Marker reaction for CYP1A1 activity | nih.gov, nih.gov |
Enzyme kinetic studies in human liver microsomes have shown that the 7-hydroxylation of granisetron involves at least two enzymes, with a high-affinity component exhibiting a Michaelis-Menten constant (Km) of 4 µM. nih.gov More recent work in primary human hepatocytes established biphasic kinetics for this reaction with a Km of 5.5 μM. nih.gov
Investigating Metabolic Interaction Profiles with Inhibitors and Inducers in Research Models
Because granisetron is metabolized by hepatic CYP enzymes, its clearance can be altered by substances that inhibit or induce these enzymes. drugs.com Investigating these interactions in research models is crucial for predicting potential drug-drug interactions. Granisetron and its metabolites are used as probes to study the effects of these inhibitors and inducers.
In vitro studies have shown that ketoconazole (B1673606), a potent inhibitor of the CYP3A subfamily, strongly inhibits the metabolism of granisetron, particularly the 9'-desmethylation pathway. nih.govdrugs.com This confirms the role of CYP3A4 in granisetron's clearance and demonstrates granisetron's utility as a substrate to test the inhibitory potential of new chemical entities on this enzyme.
Conversely, hepatic enzyme inducers can increase the clearance of granisetron. A human pharmacokinetic study showed that treatment with phenobarbital, a known enzyme inducer, resulted in a 25% increase in the total plasma clearance of intravenous granisetron. drugs.com Furthermore, CYP1A1 is known to be highly inducible, a factor that is relevant for individuals exposed to inducers like polycyclic aromatic hydrocarbons found in tobacco smoke. nih.gov
Interestingly, research also shows that granisetron itself does not significantly inhibit or induce the metabolism of various other drugs. Studies using human liver microsomes found that granisetron had no effect on the metabolism of several chemotherapy agents, including doxorubicin, irinotecan, etoposide, paclitaxel, and docetaxel, suggesting a low risk of clinically relevant metabolic interactions when co-administered. nih.govnih.gov
Table 2: Documented Metabolic Interactions with Granisetron
| Interacting Agent | Type | Effect on Granisetron Metabolism | Primary Enzyme Target | Citations |
|---|---|---|---|---|
| Ketoconazole | Inhibitor | Inhibits ring oxidation and 9'-desmethylation | CYP3A Subfamily | nih.gov, drugs.com |
| Phenobarbital | Inducer | Increases total plasma clearance by ~25% | CYP Enzymes | drugs.com |
| Doxorubicin | Co-administered Drug | No significant interaction observed | N/A | nih.gov |
| Irinotecan | Co-administered Drug | No significant interaction observed | N/A | nih.gov |
Applications in Metabolomics Research Utilizing Stable Isotope Tracers
Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a biological system. nih.gov Stable isotope tracing is a powerful technique within metabolomics that uses non-radioactive, isotopically enriched compounds to track the flow of atoms through metabolic pathways. immune-system-research.comnih.gov
Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com This allows researchers to unambiguously trace the metabolic fate of a compound, quantify metabolic pathway activity (flux), and differentiate between metabolic sources. nih.govimmune-system-research.com
In the context of granisetron research, this compound plays a crucial role as a stable isotope-labeled internal standard (SIL-IS) for quantitative metabolomics. When analyzing biological samples (e.g., plasma, urine, or microsomal incubations) with techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to each sample. nih.gov
The primary applications in this context are:
Accurate Quantification: The SIL-IS co-elutes with the unlabeled (endogenous) 7-Hydroxy Granisetron but is distinguished by its higher mass. By comparing the MS signal intensity of the endogenous metabolite to that of the known amount of the standard, researchers can correct for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification.
Metabolic Flux Analysis: While 7-Hydroxy Granisetron-d3 itself is typically used as a standard, administering a deuterated version of the parent drug, granisetron, would allow researchers to trace its conversion to the 7-hydroxy metabolite and other downstream products, providing a direct measure of the rate of these metabolic reactions in a complex system. mdpi.com
This approach is fundamental for accurately characterizing pharmacokinetic profiles and for understanding how genetic polymorphisms or co-administered drugs impact the rate of granisetron's metabolic pathways.
Role in Proteomics Research as a Biochemical Tool
Proteomics involves the large-scale analysis of proteins to understand their roles in biological processes and disease. nih.gov Small-molecule compounds are often used as biochemical tools in proteomics to probe protein function, identify drug targets, and discover biomarkers of drug efficacy or resistance. youtube.com
While not a primary application, granisetron and its metabolites can be utilized in proteomics research to investigate their effects on protein expression and signaling pathways. A compound's interaction with its intended target can trigger downstream changes in the proteome, and identifying these changes can elucidate its mechanism of action and potential off-target effects.
A notable research example demonstrated that granisetron has a dose-dependent effect on the expression of key calcium-signaling proteins in the parasite Echinococcus granulosus. nih.gov In this study, granisetron was used as a biochemical probe, and it was found to decrease the mRNA expression of calcineurin subunit B (Eg-CaN-B) and calmodulin (Eg-CaM). nih.gov This type of study uses the small molecule to explore its impact on the proteome and identify novel mechanisms of action beyond its known receptor antagonism.
In such quantitative proteomics experiments, especially those employing mass spectrometry, a stable isotope-labeled compound like this compound could serve as a valuable analytical tool. It would allow for the precise correlation of the metabolite's concentration within the experimental system to the observed changes in protein abundance or post-translational modifications, helping to establish a clearer link between the biochemical cause (the metabolite) and the cellular effect (proteomic changes).
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 7-Hydroxygranisetron |
| 9'-Desmethylgranisetron |
| Albendazole Sulfoxide |
| Calcineurin |
| Calmodulin |
| Cyclosporine A |
| Docetaxel |
| Doxorubicin |
| Etoposide |
| Granisetron |
| Irinotecan |
| Ketoconazole |
| Ondansetron |
| Paclitaxel |
| Phenobarbital |
Future Directions and Emerging Research Avenues
Development of Novel Isotopic Labeling Strategies for Complex Metabolites
The synthesis and application of stable isotope-labeled compounds are fundamental to modern drug metabolism research. acs.org The deuterium (B1214612) label in 7-Hydroxy Granisetron-d3 Hydrochloride makes it an ideal internal standard for mass spectrometry-based analysis, a technique that offers high sensitivity and selectivity. nih.govscioninstruments.com The presence of deuterium (D) instead of protium (B1232500) (H) allows analytical instruments to easily distinguish the internal standard from the unlabeled, endogenously formed 7-Hydroxy Granisetron (B54018). clearsynth.com This distinction is paramount for accurate quantification.
Future research is focused on developing more sophisticated and strategic isotopic labeling methods. While deuterium is common due to the relative ease of its introduction into a molecule, it has limitations, such as the potential for chromatographic separation from the unlabeled analyte or the loss of the deuterium label under certain analytical conditions. hilarispublisher.com
Emerging strategies include:
Multi-Isotope Labeling: Incorporating multiple types of stable isotopes (e.g., ¹³C, ¹⁵N, and D) into a single molecule. This can provide more detailed information about metabolic pathways and fragmentation patterns in mass spectrometry.
Site-Specific Labeling: Precisely placing isotopes at metabolically stable positions within a molecule to prevent their loss during metabolic processes. Strategic placement of deuterium in a drug molecule has been shown to mitigate toxicity in certain cases, highlighting the importance of label location. acs.org
Isotopologue Mixtures: Using mixtures of isotopologues (molecules that differ only in their isotopic composition) to generate unique mass-spectrometric patterns that can simplify complex analyses. researchgate.net
These advanced labeling techniques will enhance the utility of compounds like this compound, providing more robust and reliable tools for studying the disposition and metabolic fate of complex drug molecules. nih.gov
Integration of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
This compound is primarily used as an internal standard in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comclearsynth.comnih.gov This technique is essential for accurately measuring the concentration of granisetron and its metabolites in biological samples like plasma. nih.gov The internal standard helps correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or matrix effects, where other compounds in the sample suppress or enhance the ionization of the analyte. scioninstruments.comclearsynth.com
The future of metabolite profiling lies in integrating LC-MS/MS with other advanced analytical and data processing technologies. A key area of development is high-resolution mass spectrometry (HRMS), which provides more precise mass measurements, enabling greater confidence in metabolite identification and the ability to perform untargeted metabolomics studies. nih.gov
Future research directions include:
Enhanced LC-MS/MS Assays: A simple, sensitive, and rapid LC-MS/MS method has already been developed for the analysis of granisetron in human plasma, with a lower limit of quantification of 0.02 ng/ml. nih.gov Further refinements could improve throughput and sensitivity even more. Another specific LC-MS/MS assay has been developed to measure granisetron 7-hydroxylation as a selective probe for CYP1A1 enzyme activity in various cell lines. nih.gov
Coupling with Other Separation Techniques: Exploring the use of supercritical fluid chromatography (SFC) or capillary electrophoresis (CE) coupled with MS to improve the separation of polar or structurally similar metabolites that are challenging to resolve with conventional liquid chromatography.
Advanced Data Analysis Software: Developing more sophisticated software that can rapidly process the vast amounts of data generated by HRMS, automatically identify novel metabolites, and map them onto metabolic pathways. nih.gov
By using this compound as a stable reference point, these integrated analytical approaches will allow for a more complete and accurate picture of a drug's metabolic profile.
Exploration of Granisetron Metabolism in Diverse Preclinical Models
Understanding how granisetron is metabolized is crucial for predicting its efficacy and potential interactions. Studies using human liver microsomes have identified 7-hydroxy granisetron and 9'-desmethyl granisetron as the major metabolic products. nih.gov At clinically relevant concentrations, the 7-hydroxy metabolite is predominant. nih.gov The metabolism of granisetron primarily involves the cytochrome P450 (CYP) enzyme system, with the CYP3A subfamily playing a significant role. nih.govfda.govfda.gov
Comparative preclinical studies have revealed species-specific differences in metabolism. In humans and dogs, 7-hydroxy-granisetron is the major metabolite. nih.gov In rats, however, the primary metabolic pathways are 5-hydroxylation and N1-demethylation. nih.gov Some of these metabolites may retain pharmacological activity as 5-HT3 receptor antagonists. fda.govfda.gov
Future research will likely involve a broader range of preclinical models to create a more comprehensive understanding of granisetron's metabolic fate.
Humanized Animal Models: Employing transgenic animal models that express human CYP enzymes to provide a more accurate prediction of human metabolism and overcome the limitations of species differences.
Organ-on-a-Chip and 3D Cell Cultures: Using microfluidic devices that mimic the structure and function of human organs (like the liver) or advanced 3D cell culture systems (e.g., spheroids, organoids). These models offer a more physiologically relevant environment than traditional 2D cell cultures for studying metabolic pathways and toxicity.
Diverse Cell Lines: Expanding in vitro studies to include a wider variety of cell types, such as the use of HepaRG, A549, and human nasal epithelial cells to evaluate CYP1A1 induction via granisetron 7-hydroxylation. nih.gov
These diverse models, analyzed using precise techniques enabled by standards like this compound, will provide deeper insights into tissue-specific metabolism and potential drug-drug interactions.
| Model System | Key Metabolic Pathways/Findings | Primary Enzymes | Reference |
| Human Liver Microsomes | 7-hydroxylation and 9'-desmethylation are major pathways. 7-hydroxylation predominates at low concentrations. | CYP3A subfamily (inhibited by ketoconazole). At least two enzymes contribute to 7-hydroxylation. | nih.gov |
| Rat (in vivo) | 5-hydroxylation and N1-demethylation are the dominant routes. | Not specified | nih.gov |
| Dog (in vivo) | 7-hydroxylation is the major pathway. | Not specified | nih.gov |
| Human (in vivo) | 7-hydroxylation is the major pathway. | CYP3A subfamily | fda.govnih.gov |
| HepaRG & A549 Cell Lines | Granisetron 7-hydroxylation used as a selective marker for CYP1A1 induction. | CYP1A1 | nih.gov |
Computational Modeling and Simulation of Metabolic Pathways and Interactions
Computational modeling has become a powerful tool in metabolic engineering and systems biology. mdpi.comnih.gov These in silico models integrate data from genomics, proteomics, and metabolomics to simulate the behavior of metabolic networks. mdpi.com For a drug like granisetron, computational models can be used to predict metabolic routes, estimate the rates of metabolite formation, and identify the enzymes most critical to its clearance.
While specific computational models for granisetron metabolism are not yet widely published, this represents a significant future research avenue. Researchers can build models based on existing knowledge of its metabolic pathways.
Potential applications of computational modeling for granisetron include:
Pathway Reconstruction: Building a detailed model of the granisetron metabolic network, incorporating all known enzymatic reactions (e.g., 7-hydroxylation, 9'-desmethylation) and the specific CYP enzymes involved (e.g., CYP3A4). nih.govnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating whole-body models that simulate the absorption, distribution, metabolism, and excretion (ADME) of granisetron and its metabolites. These models can predict drug concentrations in various tissues and identify potential drug-drug interactions by simulating the effect of co-administered drugs that inhibit or induce CYP enzymes. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that predict the metabolic stability or potential for CYP inhibition of new granisetron analogues based on their chemical structure.
These computational approaches, validated with experimental data obtained using tools like this compound, can accelerate drug development by optimizing experimental designs and providing mechanistic insights into complex biological systems. mdpi.comnih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying 7-Hydroxy Granisetron-d3 Hydrochloride in pharmacokinetic studies?
The quantification of this compound, a deuterated metabolite of Granisetron, typically employs reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. The European Pharmacopoeia monograph for Granisetron Hydrochloride specifies using a Hypersil BDS C18 column (L1 type) with a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (85:15). The retention time for granisetron is approximately 7 minutes under these conditions . For deuterated analogs like this compound, method validation should include specificity for isotopic separation, linearity (e.g., 0.1–10 µg/mL), and precision (RSD <2%) .
Q. How should researchers prepare standard solutions for impurity profiling of this compound?
Standard solutions for impurity analysis require dissolution in a diluent compatible with the HPLC mobile phase. A validated approach involves dissolving USP Granisetron Hydrochloride Reference Standard in a diluent (e.g., water:acetonitrile, 1:1) to achieve a concentration of ~0.11 mg/mL. For deuterated compounds, ensure isotopic purity (>98%) to avoid interference from non-deuterated impurities. The formula for calculating impurity percentages is:
where is the relative response factor, and are standard and test solution concentrations, and is the peak response ratio .
Advanced Research Questions
Q. What experimental design considerations are critical for stability studies of this compound under varying storage conditions?
Stability studies should assess degradation under stress conditions (e.g., heat, light, pH extremes) per ICH guidelines. For example:
- Thermal Stability : Incubate samples at 40°C and 75% relative humidity for 6 months, with periodic HPLC analysis to track degradation products.
- Photostability : Expose samples to UV light (1.2 million lux-hours) and monitor for photolytic byproducts.
- Solution Stability : Test aqueous solutions at pH 3–9, stored at 25°C, to identify hydrolysis pathways.
Granisetron Hydrochloride is stable under recommended storage (room temperature, protected from light), but deuterated analogs may exhibit altered degradation kinetics due to isotopic effects .
Q. How can researchers resolve discrepancies in impurity profiles when analyzing this compound using different chromatographic columns?
Column variability (e.g., particle size, pore diameter) can alter retention times and peak resolution. To mitigate discrepancies:
- Column Equivalency Testing : Compare performance of Hypersil BDS C18 (reference column) with alternatives using the USP column equivalency protocol.
- Adjust Mobile Phase : Modify acetonitrile concentration (±5%) or buffer pH (±0.2 units) to optimize separation.
- System Suitability Criteria : Include resolution (≥2.0 between critical pairs) and tailing factor (≤1.5) in method validation .
Q. What methodologies are recommended for tracing metabolic pathways of this compound in preclinical models?
Use isotopic labeling (e.g., deuterium at position 3) coupled with LC-MS/MS to distinguish the metabolite from endogenous compounds. Key steps include:
- Dosing : Administer this compound (0.5–5 mg/kg) to rodent models.
- Sample Preparation : Extract plasma/urine with solid-phase extraction (C18 cartridges) and analyze via LC-MS/MS in positive ion mode.
- Metabolite Identification : Monitor for phase II conjugates (e.g., glucuronides) using enzymatic hydrolysis with β-glucuronidase .
Methodological Challenges and Solutions
Q. How should researchers address low recovery rates of this compound in complex biological matrices?
Low recovery often stems from matrix interference or protein binding. Optimize extraction by:
- Protein Precipitation : Use acetonitrile:methanol (3:1) with 0.1% formic acid.
- Internal Standardization : Spike with a structurally similar deuterated compound (e.g., [13C,2H3]-Granisetron) to correct for variability .
- Validation Parameters : Ensure recovery rates between 85–115% across three concentration levels .
Q. What strategies validate the specificity of this compound assays against its non-deuterated counterpart?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
